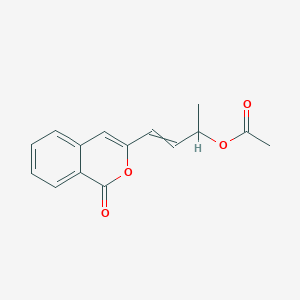
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are notable for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes a benzopyran core and an acetate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-oxo-1H-2-benzopyran-3-carbaldehyde with but-3-en-2-ol in the presence of an acid catalyst to form the desired acetate ester . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various esters or amides.
Aplicaciones Científicas De Investigación
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxo-1H-2-benzopyran-3-carboxylic acid: Shares the benzopyran core but differs in functional groups.
4-(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid: Another benzopyran derivative with distinct biological activities.
Uniqueness
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is unique due to its specific structural features and the presence of the acetate group, which imparts distinct chemical reactivity and biological properties
Propiedades
Número CAS |
653597-78-5 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
4-(1-oxoisochromen-3-yl)but-3-en-2-yl acetate |
InChI |
InChI=1S/C15H14O4/c1-10(18-11(2)16)7-8-13-9-12-5-3-4-6-14(12)15(17)19-13/h3-10H,1-2H3 |
Clave InChI |
ZEOUYLGCBSJYCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC2=CC=CC=C2C(=O)O1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
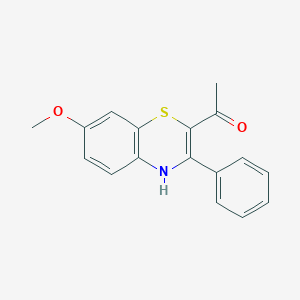
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
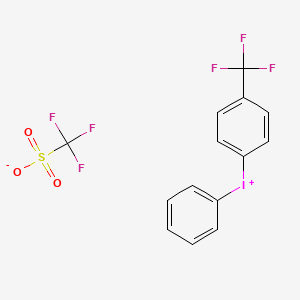

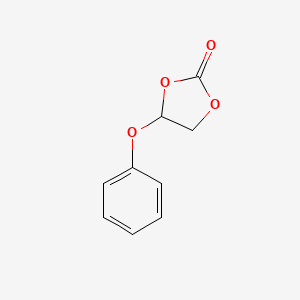
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
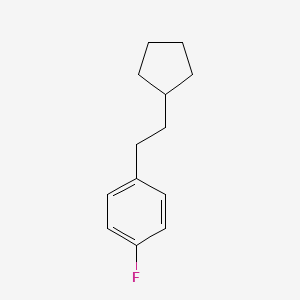
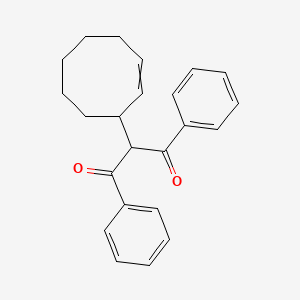
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
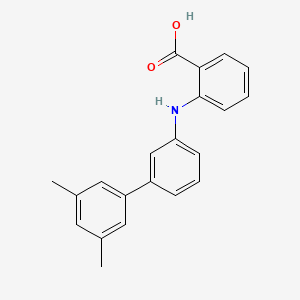
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
